molecular formula C20H23NO B3257960 1-(4-Tert-butylbenzoyl)-1,2,3,4-tetrahydroquinoline CAS No. 298230-96-3

1-(4-Tert-butylbenzoyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B3257960
CAS No.: 298230-96-3
M. Wt: 293.4 g/mol
InChI Key: MVVRFBMVBOGXMY-UHFFFAOYSA-N
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Description

1-(4-Tert-butylbenzoyl)-1,2,3,4-tetrahydroquinoline is an organic compound that features a quinoline core substituted with a 4-tert-butylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylbenzoyl)-1,2,3,4-tetrahydroquinoline typically involves the acylation of 1,2,3,4-tetrahydroquinoline with 4-tert-butylbenzoyl chloride. This reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions to facilitate the Friedel-Crafts acylation process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

1-(4-Tert-butylbenzoyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(4-Tert-butylbenzoyl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-tert-butylbenzoyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural configuration. The pathways involved often include binding to active sites or altering the conformation of target proteins, thereby affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Tert-butylbenzoyl)-1,2,3,4-tetrahydroquinoline is unique due to its combination of the quinoline core and the 4-tert-butylbenzoyl group. This structural arrangement imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds .

Properties

IUPAC Name

(4-tert-butylphenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-20(2,3)17-12-10-16(11-13-17)19(22)21-14-6-8-15-7-4-5-9-18(15)21/h4-5,7,9-13H,6,8,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVRFBMVBOGXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

298230-96-3
Record name 1-(4-TERT-BUTYLBENZOYL)-1,2,3,4-TETRAHYDROQUINOLINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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